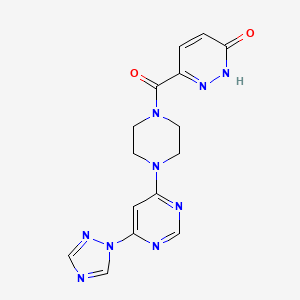

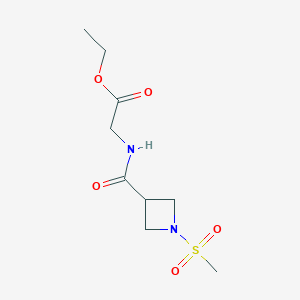

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one" is a heterocyclic molecule that appears to be a part of a class of compounds with potential biological activities. Heterocyclic compounds, particularly those containing pyridazine, pyrimidine, and triazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves nucleophilic substitution reactions, as seen in the creation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . Another method includes treating specific precursors with reagents like chloroamine T in the presence of ethanol to furnish the desired compound, as demonstrated in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine . These methods indicate that the synthesis of the compound would likely involve multiple steps, including the use of various reagents and conditions to construct the complex heterocyclic system.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like IR, NMR, and LC-MS, and confirmed by XRD technique . Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, can be used to understand the extent of harmony between theoretical and experimental values and to analyze intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of new rings and the introduction of various substituents. For instance, the reaction of guanidines with triethyl orthoacetate can lead to a thermal rearrangement resulting in the formation of pyrimido[1,2-a][1,3,5]triazin-6-ones . Such reactions are regioselective and can sometimes lead to unexpected rearrangements, indicating that the synthesis of the compound may require careful control of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various functional groups and heteroatoms can affect these properties. The antiproliferative, antimicrobial, and biological evaluation of these compounds often involves in vitro assays like the MTT assay , antimicrobial activity screening , and preliminary biological evaluations for plant growth stimulant activity . These studies help in determining the potential applications of these compounds in medicine and agriculture.

Scientific Research Applications

Chemical Design and Crystal Engineering

Research involving surrogates of 2,2′-Bipyridine designed to chelate Ag(I) demonstrates the potential of complex heterocyclic compounds in engineering hydrogen-bonded crystals. These compounds incorporate diaminotriazinyl (DAT) groups that engage in hydrogen bonding, demonstrating their utility in creating predictable structures through coordinative interactions and hydrogen bonds. This highlights the relevance of complex heterocycles in crystal engineering and material science applications (Duong et al., 2011).

Antioxidant Activity

The synthesis and evaluation of novel Pyrimido[4,5-b]quinolin-4-one derivatives showcase the antioxidant properties of certain heterocyclic compounds. These studies demonstrate the potential of complex heterocycles in developing compounds with significant biological activities, such as antioxidant effects that can protect against oxidative stress (El-Gazzar et al., 2007).

Structural and Electronic Properties Analysis

Investigations into the structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines provide insights into how modifications in the heterocyclic core affect pharmacological activities. These studies are crucial for understanding the relationship between structure and activity, aiding in the design of more effective therapeutic agents (Georges et al., 1989).

Antiproliferative Activity Against Cancer Cell Lines

The development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of heterocyclic compounds in cancer therapy. Some derivatives exhibited significant antiproliferative effects, underscoring the importance of structural diversity in discovering new anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name |

3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9O2/c25-14-2-1-11(20-21-14)15(26)23-5-3-22(4-6-23)12-7-13(18-9-17-12)24-10-16-8-19-24/h1-2,7-10H,3-6H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMSSGHLHMBUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)